molecular formula C17H20N2O3 B7786732 methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate

Cat. No.: B7786732
M. Wt: 300.35 g/mol
InChI Key: JLBYRQMYPUJGQF-ZROIWOOFSA-N
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Description

The compound with the identifier “methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, automated control systems for precise reaction conditions, and purification techniques such as distillation and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms. Substitution reactions result in compounds with new functional groups, which can further undergo additional chemical transformations.

Scientific Research Applications

methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism by which methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use, but generally involves binding to the target molecule and altering its activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate include those with comparable structures or functional groups. These might include other organic molecules with similar reactivity or biological activity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and the ability to undergo specific chemical transformations. Additionally, its potential biological activity opens up avenues for research in drug development and other medical applications.

Properties

IUPAC Name

methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10(2)12-5-7-13(8-6-12)18-9-14-15(17(21)22-4)11(3)19-16(14)20/h5-10,18H,1-4H3,(H,19,20)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBYRQMYPUJGQF-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CNC2=CC=C(C=C2)C(C)C)C(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/NC2=CC=C(C=C2)C(C)C)/C(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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